2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic structures with carboxylic acid functionalities. The official International Union of Pure and Applied Chemistry name is 2-(2,3-dihydro-1H-indol-3-yl)acetic acid;hydrochloride , which precisely describes the structural components and salt formation. This nomenclature reflects the presence of a dihydroindole ring system, specifically indicating the saturation of the 2,3-positions of the indole framework, with an acetic acid group attached at the 3-position.
The structural representation of this compound can be expressed through multiple chemical notation systems that provide comprehensive structural information. The Simplified Molecular Input Line Entry System notation for the compound is C1C(C2=CC=CC=C2N1)CC(=O)O.Cl , which encodes the connectivity of atoms in a linear format. This notation clearly shows the indoline ring system (C2=CC=CC=C2N1) connected to a saturated three-membered segment (C1C) bearing the acetic acid substituent (CC(=O)O) and the discrete chloride ion.
The International Chemical Identifier provides another standardized representation: InChI=1S/C10H11NO2.ClH/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,7,11H,5-6H2,(H,12,13);1H . This identifier system separates the organic component from the hydrochloride, indicating the specific hydrogen distribution and connectivity patterns within the molecule. The International Chemical Identifier Key CCXFRHKTGXWCQG-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and computational applications.
Table 1: Structural Identifiers for this compound
| Identifier Type | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 2-(2,3-dihydro-1H-indol-3-yl)acetic acid;hydrochloride |
| Simplified Molecular Input Line Entry System | C1C(C2=CC=CC=C2N1)CC(=O)O.Cl |
| International Chemical Identifier | InChI=1S/C10H11NO2.ClH/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,7,11H,5-6H2,(H,12,13);1H |
| International Chemical Identifier Key | CCXFRHKTGXWCQG-UHFFFAOYSA-N |
CAS Registry Number and Alternative Identifiers
The primary Chemical Abstracts Service registry number for this compound is 1311316-63-8 , which serves as the definitive identifier for this specific salt form in chemical databases and regulatory systems. This registry number distinguishes the hydrochloride salt from the free acid form and other potential salt variants, ensuring precise identification in commercial and research contexts.
Alternative identification systems provide additional cataloging mechanisms for comprehensive database coverage. The compound is assigned PubChem Compound Identifier 54593616 in the National Center for Biotechnology Information PubChem database, which links to detailed chemical property information and related compound networks. The MDL number MFCD18917313 represents the compound in the MDL Available Chemicals Directory, a widely used reference system for chemical inventory management.
The European Community number 886-673-9 provides identification within European regulatory frameworks, though this designation appears in limited database entries. Additional synonymous identifiers include LCC31663 , which may represent proprietary or specialized database coding systems. These multiple identifier systems ensure comprehensive tracking and retrieval of compound information across diverse chemical databases and regulatory environments.
Table 2: Registry Numbers and Database Identifiers
| Database/System | Identifier | Reference |
|---|---|---|
| Chemical Abstracts Service | 1311316-63-8 | |
| PubChem Compound Identifier | 54593616 | |
| MDL Number | MFCD18917313 | |
| European Community Number | 886-673-9 |
The parent compound without the hydrochloride salt is cataloged separately as PubChem Compound Identifier 4523338 , representing the free acid form 2-(2,3-dihydro-1H-indol-3-yl)acetic acid. This distinction is crucial for understanding the relationship between the free acid and its salt forms, as different protonation states can exhibit varying physical and chemical properties relevant to research applications.
Molecular Formula and Stereochemical Considerations
The molecular formula of this compound is C₁₀H₁₂ClNO₂ , reflecting the combination of the organic base (C₁₀H₁₁NO₂) with one equivalent of hydrochloric acid. This formula indicates the presence of ten carbon atoms forming the indoline ring system and acetic acid chain, twelve hydrogen atoms distributed across the structure including those contributed by the hydrochloride, one nitrogen atom within the indoline ring, two oxygen atoms in the carboxylic acid functionality, and one chlorine atom from the hydrochloride counterion.
The calculated molecular weight is 213.66 grams per mole , as determined through standard atomic mass calculations. This molecular weight accounts for the complete salt form and is essential for stoichiometric calculations in synthetic procedures and analytical determinations. The parent compound without the hydrochloride has a molecular weight of approximately 177.20 grams per mole, demonstrating the contribution of the hydrochloride to the overall molecular mass.
Stereochemical considerations for this compound center on the presence of a potential chiral center at the 3-position of the dihydroindole ring system where the acetic acid substituent is attached. The compound structure indicates that the 3-position carbon bears both the acetic acid group and participates in the ring system, potentially creating a stereogenic center depending on the substitution pattern. Related research on similar dihydroindole systems has demonstrated the importance of stereochemical assignments through techniques such as single-crystal X-ray analysis for absolute configuration determination.
Table 3: Molecular Composition and Weight Data
| Component | Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| Complete Hydrochloride Salt | C₁₀H₁₂ClNO₂ | 213.66 | |
| Parent Free Acid | C₁₀H₁₁NO₂ | ~177.20 | |
| Hydrochloride Contribution | HCl | 36.46 | Calculated |
The stereochemical complexity of dihydroindole derivatives has been extensively studied in related compounds, where researchers have successfully resolved enantiomers and determined absolute configurations. For this compound, the potential for optical activity exists if the molecule possesses the appropriate substitution pattern to generate a chiral center, though specific stereochemical assignments would require experimental verification through appropriate analytical techniques.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indol-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,7,11H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXFRHKTGXWCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-63-8 | |
| Record name | 2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride typically involves the reaction of indole derivatives with acetic acid under specific conditions. One common method includes the use of diazomethane as a reagent . The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12ClNO2
- Molecular Weight : Approximately 213.66 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in water and organic solvents
The compound features a dihydroindole moiety attached to an acetic acid functional group, contributing to its unique properties and interactions with biological systems.
Chemistry
- Building Block for Synthesis : Used in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
- Reactivity : Exhibits typical reactions associated with carboxylic acids, allowing for modifications that enhance biological activity.
Biology
- Biological Activities : Investigated for antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Its structural similarity to indole-3-acetic acid suggests potential interactions with plant auxin receptors, influencing plant growth and development.
Medicine
- Therapeutic Potential : Explored for treating various diseases, particularly in oncology due to its cytotoxic effects on cancer cell lines such as HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cells .
- Anti-inflammatory Effects : Demonstrated significant reduction in paw edema in rat models, indicating potential as an anti-inflammatory agent.
Industry
- Pharmaceutical Production : Employed in the production of various pharmaceutical compounds due to its versatile chemical structure.
The compound exhibits a range of biological activities:
- Anticancer Activity : In vitro studies have shown that it induces apoptosis in cancer cells through mechanisms involving caspase activation and DNA fragmentation.
- Anti-inflammatory Activity : Studies indicate that it can modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.
Anti-inflammatory Study
A study involving rats demonstrated that treatment with 2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride significantly reduced inflammation induced by carrageenan. This underscores its potential utility in developing anti-inflammatory drugs.
Cytotoxicity Assessment
In vitro assays on various cancer cell lines confirmed that the compound exhibits cytotoxic effects. The MTT assay revealed a dose-dependent response against several cancer types, indicating its promise as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues of 2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride, highlighting substituent variations and their implications:
Key Research Findings
Substituent Effects on Receptor Binding: Methyl and oxo groups at C2/C5 enhance melatonin receptor affinity by stabilizing hydrogen bonds .
Synthetic Yield Optimization :
- Microwave-assisted synthesis (e.g., method B in ) improves reaction efficiency (70–85% yields) compared to traditional reflux methods (30–50% yields) .
N1-methylation reduces metabolic oxidation, enhancing in vivo stability .
Biological Activity
2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride is an indole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for exploring its utility in medical and pharmaceutical fields.
The compound is classified as an indole derivative, which is known for its significant role in various biological processes. The structure includes a dihydroindole moiety, which contributes to its interaction with biological targets.
1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can inhibit the growth of human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cells. The cytotoxicity was assessed using the MTT assay, revealing a dose-dependent response.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 12.5 |
| HT-29 | 15.0 |
| MCF-7 | 10.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents .
2. Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties by modulating various biochemical pathways involved in inflammation. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages. In animal models, administration of the compound led to reduced inflammation markers in tissues.
3. Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound demonstrates antimicrobial activity against a range of pathogens. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria as well as some fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This broad-spectrum antimicrobial activity highlights its potential as a therapeutic agent in treating infections.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound binds to specific receptors involved in cell signaling pathways, influencing cellular responses.
- Enzyme Modulation : It acts as an inhibitor of several enzymes linked to disease processes, thereby altering metabolic pathways.
- Gene Expression : The compound has been shown to affect gene expression related to cell proliferation and apoptosis, contributing to its anticancer effects .
Case Studies
Several studies have investigated the biological effects of this compound:
- Anti-inflammatory Study : A study involving rats showed that treatment with the compound significantly reduced paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent.
- Cytotoxicity Assessment : In vitro assays on various cancer cell lines confirmed that the compound induces apoptosis through caspase activation and DNA fragmentation.
Q & A
Advanced Research Question
- Precipitation : Adding HCl gas to a diethyl ether solution of the free base yields crystalline hydrochloride salts. Monitor pH (target ~2–3) to avoid over-acidification .
- Lyophilization : For hygroscopic salts, freeze-drying aqueous solutions under vacuum ensures stability. Purity is confirmed via ion chromatography (Cl⁻ content >98%) .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
- Solid State : Store at −20°C in amber vials under argon. Degradation (<5% over 6 months) is monitored via HPLC .
- Solution Phase : Aqueous solutions (pH 5–7) are stable for 48 hours at 4°C but degrade rapidly in DMSO (>10% decomposition in 24 hours) .
What are the limitations of current analytical methods for quantifying this compound in biological matrices?
Advanced Research Question
- LC-MS/MS Sensitivity : Limits of detection (LOD) ~10 ng/mL in plasma due to matrix effects. Use deuterated internal standards (e.g., D₄-acetic acid derivatives) to improve accuracy .
- Fluorescence Quenching : Indole autofluorescence interferes with assays. Quenchers like acrylamide or time-resolved fluorescence mitigate this issue .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
